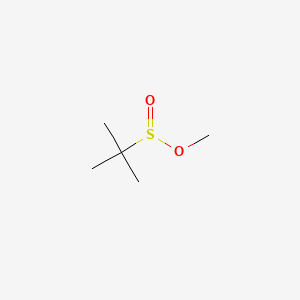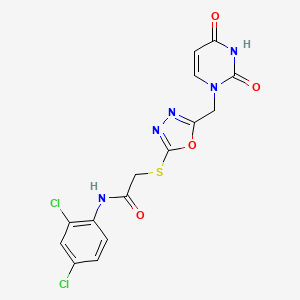
N-(2,4-dichlorophenyl)-2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dichlorophenyl)-2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C15H11Cl2N5O4S and its molecular weight is 428.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthetic Routes and Potential Applications
The compound under discussion belongs to a class of compounds with the 1,3,4-oxadiazole core, which has been widely studied for various biological activities. A novel five-step synthetic route to 1,3,4-oxadiazole derivatives demonstrates the potential of these compounds as α-glucosidase inhibitors, suggesting their application in managing diabetes through enzyme inhibition. The compounds synthesized in this study showed promising inhibitory activity, supported by molecular modeling and ADME predictions, indicating their potential as drug leads (Iftikhar et al., 2019).
Antimicrobial Activity
Another aspect of these compounds is their antimicrobial activity. For instance, novel thiazolidinone and acetidinone derivatives, including the structural motif similar to our compound of interest, have been synthesized and screened for their antimicrobial activity against various microorganisms. The study showcases the broad spectrum of bacterial inhibition these compounds can offer, making them valuable in the search for new antimicrobial agents (Mistry, Desai, & Intwala, 2009).
QSAR Studies and Antibacterial Agents
Further research includes QSAR (Quantitative Structure-Activity Relationship) studies of 4-Oxo-thiazolidines and 2-Oxo-azetidines, which could offer insights into the antibacterial activity of compounds against S. aureus and E. coli. These studies reveal that certain structural and physicochemical parameters significantly contribute to the compounds' antibacterial efficacy, providing a basis for the design of new antibacterial agents with enhanced activity (Desai et al., 2008).
NMR Studies and Biological Screening
An NMR study of a novel 1,3,4-oxadiazole derivative containing the benzimidazole moiety highlights the importance of structural elucidation in understanding the biological activity of these compounds. This detailed analysis can aid in the design and synthesis of derivatives with optimized pharmacological properties (Li Ying-jun, 2012).
Enzyme Inhibition and Pharmacological Evaluation
Further studies involve the synthesis, characterization, and biological screening of derivatives, showcasing their activity against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX). These findings indicate the potential therapeutic applications of these compounds in treating conditions like Alzheimer's disease and inflammation (Rehman et al., 2013).
Propiedades
IUPAC Name |
N-(2,4-dichlorophenyl)-2-[[5-[(2,4-dioxopyrimidin-1-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N5O4S/c16-8-1-2-10(9(17)5-8)18-12(24)7-27-15-21-20-13(26-15)6-22-4-3-11(23)19-14(22)25/h1-5H,6-7H2,(H,18,24)(H,19,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKQBQWZAAJYSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)CSC2=NN=C(O2)CN3C=CC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2958422.png)
![Tert-butyl[2-(2-iodoethoxy)ethoxy]dimethylsilane](/img/structure/B2958423.png)
![1-({4-chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)-4-nitro-1H-imidazole](/img/structure/B2958425.png)
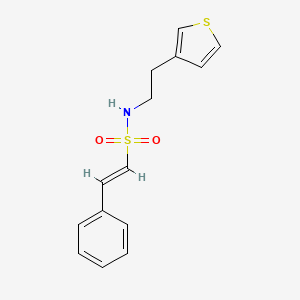
![N-[(4-chlorophenyl)methyl]-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2958433.png)
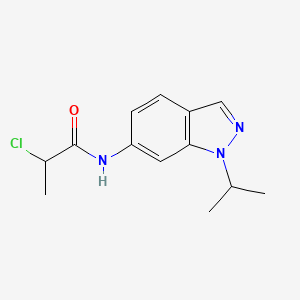
![2-[(2-Methylpiperidin-1-yl)methyl]pyrazine](/img/structure/B2958435.png)
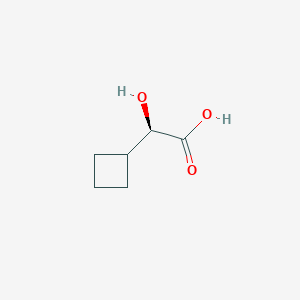
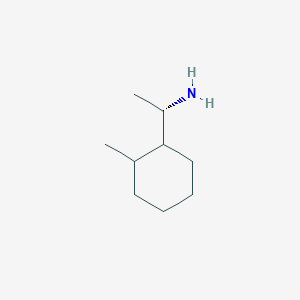
![N-cycloheptyl-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2958438.png)

